

Technical Guide: Solubility Profile of 2-(4-Chloro-2-ethylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Chloro-2-ethylphenoxy)ethanol

CAS No.: 53347-13-0

Cat. No.: B13961268

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Solvent Systems: Water vs. Ethanol

Executive Summary

2-(4-Chloro-2-ethylphenoxy)ethanol (CAS: 53347-13-0) exhibits a stark solubility contrast characteristic of amphiphilic aromatic ethers.[1] It demonstrates high solubility in ethanol (often miscible or >100 mg/mL) driven by lipophilic compatibility, while maintaining low-to-moderate solubility in water (estimated <10 mg/mL), limited by the hydrophobic effect of the chloro-ethyl-substituted benzene ring.[1]

For drug development and formulation, this compound requires co-solvency strategies (e.g., glycols, surfactants) to achieve stable aqueous solutions, whereas ethanolic preparations can be used for high-concentration stock solutions.[1]

Physicochemical Identity & Structural Basis

Understanding the solubility begins with the molecular architecture.[1] The molecule consists of a lipophilic "head" and a hydrophilic "tail." [1]

Property	Data
Systematic Name	2-(4-Chloro-2-ethylphenoxy)ethanol
CAS Number	53347-13-0
Molecular Formula	C ₁₀ H ₁₃ ClO ₂
Molecular Weight	200.66 g/mol
LogP (Predicted)	~2.6 – 3.1 (High Lipophilicity)
Key Functional Groups	[1][2] • Phenol Ether: Linker (Stable, somewhat polar)[1] • Ethyl Group (-C ₂ H ₅): Increases lipophilicity[1] • Chloro Group (-Cl): Increases lipophilicity & density[1] • Hydroxyethyl (-CH ₂ CH ₂ OH): Provides H-bonding capability (Hydrophilic)

Structural Impact on Solubility[1]

- The "Ethyl" Factor: Compared to its analog 2-(4-chlorophenoxy)ethanol, the addition of an ethyl group at the ortho position significantly increases the molecular volume and hydrophobicity, reducing water solubility while enhancing solubility in organic solvents like ethanol.[1]
- The "Chloro" Factor: The halogen atom pulls electron density but adds significant hydrophobicity, making the aromatic ring "greasy" and difficult for water to solvate.[1]

Solubility Thermodynamics: Water vs. Ethanol[1][3]

Mechanism of Dissolution

The solubility difference is governed by the Like-Dissolves-Like principle, formally described by the interaction of Hansen Solubility Parameters (Dispersion

, Polarity

, Hydrogen Bonding

).[1]

In Water (The Hydrophobic Effect)

- Interaction: The hydroxyl group (-OH) forms hydrogen bonds with water.^[1] However, the bulky 4-chloro-2-ethylphenyl ring disrupts the hydrogen-bonded network of water molecules.^[1]
- Entropic Penalty: Water molecules must organize into an ordered "clathrate-like" cage around the hydrophobic ring to maximize their own H-bonds.^[1] This ordering reduces entropy (), making dissolution thermodynamically unfavorable beyond low concentrations.^[1]
- Result: The compound "crashes out" or forms an emulsion once the saturation limit (~0.1 - 0.5% w/v estimated) is exceeded.^[1]

In Ethanol (Solvation Synergy)

- Interaction: Ethanol is amphiphilic.^[1] Its ethyl group interacts favorably with the ethyl-phenyl ring of the solute (Van der Waals forces), while its hydroxyl group H-bonds with the solute's ether oxygen and terminal hydroxyl.^[1]
- Entropic Gain: There is no rigid "cage" effect.^[1] The solute mixes freely with the solvent.^[1]
- Result: High solubility, often limited only by the melting point of the solute rather than solvent capacity.^[1]

Comparative Solubility Data

Note: Values for the specific 2-ethyl derivative are estimated based on QSAR principles and structural analogs (e.g., 2-(4-chlorophenoxy)ethanol).^[1]

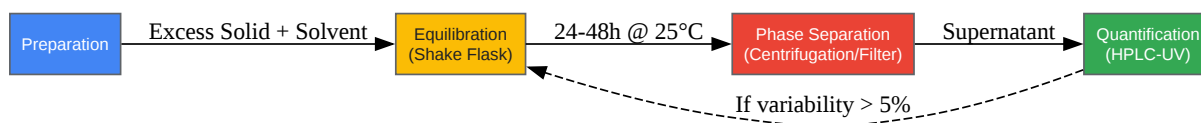
Solvent System	Solubility Estimate (25°C)	Thermodynamic Driver	Limiting Factor
Water (pH 7)	Low (~1 – 5 mg/mL)*	Hydrophobic Effect	Entropic penalty of cavity formation in water.[1]
Ethanol (99.5%)	High (>100 mg/mL)	Dipole-Dipole + Dispersion	None (Miscibility likely).[1]
50:50 Ethanol:Water	Moderate (~20 – 40 mg/mL)	Co-solvency Effect	Dielectric constant of mix matches solute.[1]

*Baseline comparison: The analog 2-(4-chlorophenoxy)ethanol has water solubility of ~12 mg/mL. The addition of the ethyl group reduces this value.[1]

Experimental Protocols (Self-Validating)

To verify these values in your specific matrix, use the following Shake-Flask Method coupled with HPLC-UV.

Workflow Visualization



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Caption: Standard Shake-Flask Solubility Determination Workflow.

Detailed Methodology

Phase 1: Preparation

- Excess Addition: Add solid **2-(4-Chloro-2-ethylphenoxy)ethanol** to 10 mL of solvent (Water or Ethanol) in a glass vial until undissolved solid remains visible.

- Control: Prepare a blank solvent vial.

Phase 2: Equilibration[1]

- Agitation: Place vials in an orbital shaker at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ for 24–48 hours.
- Validation: Ensure solid is still present after 24 hours. If not, add more solid.[1] This guarantees thermodynamic saturation.[1]

Phase 3: Separation & Analysis[1]

- Filtration: Filter the supernatant through a $0.45\ \mu\text{m}$ PTFE syringe filter (hydrophobic filters for ethanol, hydrophilic for water).[1]
- Dilution: Dilute the ethanolic sample 1:100 to bring it within the linear range of the detector.
- HPLC Conditions:
 - Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, $5\ \mu\text{m}$).[1]
 - Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]
 - Detection: UV at 280 nm (Absorption max of phenol ring).[1]
 - Flow Rate: 1.0 mL/min.[1]

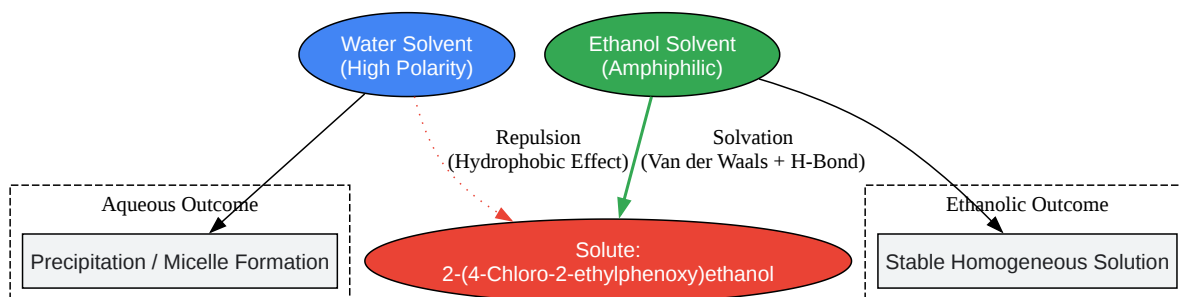
Formulation Implications

For researchers developing topical or parenteral formulations:

- Stock Solutions: Always prepare stock solutions in 100% Ethanol or DMSO. Do not attempt to make high-concentration aqueous stocks directly.[1]
- Aqueous Let-down: When introducing the ethanolic stock into water:
 - Risk: "Oiling out" (phase separation) or crystallization.[1]
 - Mitigation: Add the ethanolic solution slowly to the vortexing water phase.[1]

- Co-Solvents: To improve water solubility without high ethanol content, use Propylene Glycol or PEG-400.[1] These bridge the polarity gap.[1]

Solvation Mechanism Diagram



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Caption: Mechanistic difference in solvation leading to precipitation in water vs. stability in ethanol.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15907, 2-(4-Chlorophenoxy)ethanol. Retrieved from [\[Link\]](#)
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for QSAR principles on chlorophenoxy derivatives).

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Sources

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- [2. sasoltechdata.com \[sasoltechdata.com\]](#)
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